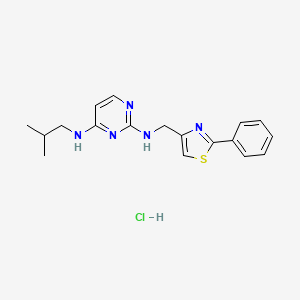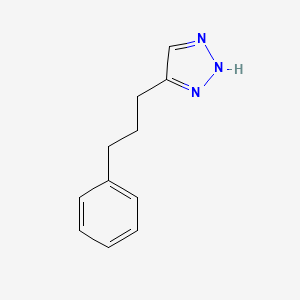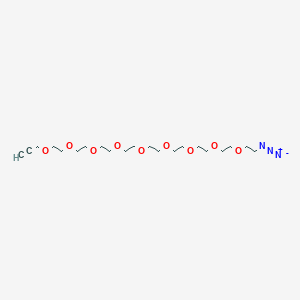
Sniper(tacc3)-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNIPER(TACC3)-1 is a degrader of the TACC3 protein, inducing cancer cell death via the ubiquitin-proteasome pathway.
Aplicaciones Científicas De Investigación
Cancer Cell Sensitization to Treatment
Research Insight
SNIPER(TACC3) has been shown to induce cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib, a therapeutic agent. It works by inducing proteasomal degradation of TACC3 protein in cancer cells, causing ER stress and ER-derived vacuolization. This process can specifically target cancer cells and has synergistic effects when combined with Bortezomib, offering a potential strategy for treating cancers resistant to apoptosis (Ohoka et al., 2017).
Research Insight
The SNIPER(TACC3) molecules have demonstrated the ability to selectively induce cell death in cancer cells by degrading the TACC3 protein via the ubiquitin–proteasome pathway. This selective degradation is particularly effective in cancer cells expressing a higher amount of TACC3 protein than normal cells, suggesting its potential as a cancer treatment strategy (Ohoka et al., 2014).
Protein Knockdown System
Research Insight
SNIPER(TACC3) has been developed as part of a protein knockdown system to induce degradation of target proteins via the ubiquitin–proteasome system. This approach is seen as a promising strategy for treating cancers that overexpress the TACC3 protein (Dubbink et al., 2014).
Research Insight
In another study, SNIPER(TACC3) was designed to target TACC3 for degradation, reducing its protein level in cells. This selective degradation process is effective against cancer cells, highlighting its potential for cancer therapy (Brynzak et al., 2014).
Propiedades
Nombre del producto |
Sniper(tacc3)-1 |
|---|---|
Fórmula molecular |
C41H57N9O6S |
Peso molecular |
804.02 |
Nombre IUPAC |
N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |
Clave InChI |
CMKAAFQRJONAAN-ZHAMFGDSSA-N |
SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







